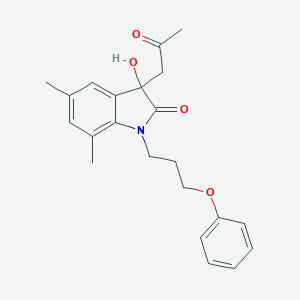
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one, also known as L-690,330, is a synthetic compound that belongs to the class of indolinone derivatives. It is a potent and selective inhibitor of cyclic AMP phosphodiesterase type IV (PDE4), which is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic AMP (cAMP). PDE4 inhibitors have been studied extensively for their therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Liver Protection
The indole compound 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one, as part of the broader category of indoles including indole-3-carbinol (I3C) and its derivatives, has been studied for its pharmacokinetics and roles in hepatic protection. Indoles are noted for their pleiotropic protective effects on chronic liver injuries, such as viral hepatitis, hepatic steatosis, hepatic cirrhosis, hepatocellular carcinoma, among others. They regulate transcriptional factors and signaling pathways, relieve oxidative stress, inhibit DNA synthesis, and modulate enzymes relevant to viral replication and the metabolism of hepatotoxic substances. Their immunomodulatory function contributes to improving conditions like non-alcoholic steatohepatitis, while also serving as inhibitors of pro-inflammatory cytokines and chemokines to reduce microbial-induced liver injuries. The multifaceted protective mechanisms include anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects (Si-Qi Wang et al., 2016).
Antioxidant and Anti-inflammatory Effects
Hydroxycinnamic acids and their derivatives, which include compounds structurally similar to 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one, display a range of biological activities beneficial for health. These compounds are known for their antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. They also offer ultraviolet (UV) protective effects, suggesting potential use as anti-aging and anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients in cosmeceutical applications. Due to their poor stability and easy degradation, microencapsulation techniques are explored for topical applications, enabling sustained release and protection from degradation (Oludemi Taofiq et al., 2017).
Bioactive Properties and Pharmacological Review
Indolylarylsulfones, including compounds like 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one, have been highlighted for their significant bioactive properties, particularly as potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. The structure-activity relationship (SAR) studies around these compounds have focused on improving their pharmacological profiles, demonstrating their potential as drug candidates for the treatment of AIDS and related infections when used in combination with other antiretroviral agents (Valeria Famiglini & R. Silvestri, 2018).
Propiedades
IUPAC Name |
3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15-12-16(2)20-19(13-15)22(26,14-17(3)24)21(25)23(20)10-7-11-27-18-8-5-4-6-9-18/h4-6,8-9,12-13,26H,7,10-11,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZZOAGBXVUADO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=CC=C3)(CC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B368416.png)
![N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B368417.png)
![N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368419.png)
![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B368420.png)
![2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368421.png)
![N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide](/img/structure/B368423.png)
![2-furyl-N-methyl-N-({1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B368425.png)
![2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368427.png)
![N-(tert-butyl)-2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368430.png)
![2-{2-[2-(2,3-Dimethylphenoxy)ethylthio]benzimidazolyl}acetic acid](/img/structure/B368433.png)
![2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368439.png)
![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)
![2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368441.png)
![N-cyclopropyl-2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368442.png)